1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(propan-2-yl)urea
Description
1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(propan-2-yl)urea is a urea derivative featuring heterocyclic substituents (furan and thiophene) and an isopropyl group. The furan and thiophene moieties confer aromatic and electronic properties, while the urea core enables hydrogen-bonding interactions, making it a candidate for biological applications such as enzyme inhibition. However, analogs with similar scaffolds have been explored for antimicrobial, urease inhibitory, and antiparasitic activities .
Properties
IUPAC Name |
1-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-10(2)16-14(17)15-8-12(11-5-7-19-9-11)13-4-3-6-18-13/h3-7,9-10,12H,8H2,1-2H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYCAVPHKHBFAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC(C1=CSC=C1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(propan-2-yl)urea is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a furan ring, a thiophene moiety, and a urea functional group. The synthesis typically involves the reaction of furan and thiophene derivatives with isocyanates or urea under controlled conditions to yield the desired urea derivative.
Antimicrobial Properties
Research has demonstrated that derivatives of urea compounds, including those with furan and thiophene substituents, exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar compounds against various pathogens such as Escherichia coli and Staphylococcus aureus, indicating that modifications in the structure can enhance antibacterial efficacy .
Table 1: Antimicrobial Activity of Related Urea Compounds
| Compound Name | Pathogen Tested | Activity Observed |
|---|---|---|
| 1-[Furan-2-yl]-3-(propan-2-yl)urea | E. coli | Bactericidal |
| 1-[Furan-2-yl]-3-(propan-2-yl)urea | Salmonella typhi | Bacteriostatic |
| 1-[Furan-2-yl]-3-(propan-2-yl)urea | Staphylococcus aureus | Moderate inhibition |
Anticancer Activity
Urea derivatives have also shown promise in anticancer research. Compounds with similar structures have been reported to inhibit tumor growth in various cancer cell lines. For instance, certain thiourea derivatives exhibited selective cytotoxicity against breast cancer cells, suggesting that the incorporation of furan and thiophene rings may enhance antitumor activity .
Table 2: Anticancer Activity of Urea Derivatives
| Compound Name | Cancer Cell Line | GI50 (μM) |
|---|---|---|
| Thiourea Derivative A | MDA-MB-435 (Breast) | 15.1 |
| Thiourea Derivative B | PC-3 (Prostate) | 28.7 |
| Thiourea Derivative C | OVCAR-4 (Ovarian) | 25.9 |
The biological activity of this compound is attributed to its ability to form hydrogen bonds with biological targets, which can lead to inhibition of essential enzymes or receptors in pathogens or cancer cells. The presence of the thiophene and furan rings enhances lipophilicity, potentially improving cell membrane permeability and bioavailability .
Case Studies
Recent case studies have focused on the synthesis and biological evaluation of related compounds. One notable study synthesized several derivatives and evaluated their antibacterial and anticancer properties, finding that modifications significantly influenced their efficacy against specific pathogens and cancer cell lines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in the combination of furan-2-yl , thiophen-3-yl , and isopropyl urea groups. Below is a comparative analysis with key analogs:
Key Observations:
- Biological Activity : Urea derivatives like 1-(4-chlorophenyl)-3-(2-(3-(1-hydroxyethyl)phenyl)propan-2-yl)urea exhibit potent inhibition of parasitic enzymes (e.g., IMPDH), suggesting the target compound may share similar mechanistic pathways .
- Crystallographic Behavior: Analogous furan-thiophene hybrids (e.g., 1-(2-furyl)-3-(3-methyl-2-thienyl)-propenone) exhibit intermolecular interactions (C–H···O, π-π stacking), which may influence the target compound’s solid-state packing and stability .
Electronic and Steric Considerations
- Furan vs. For example, thiophene-containing urease inhibitors demonstrate enhanced activity compared to furan-only analogs .
- Isopropyl Urea vs. Aryl Urea : The isopropyl group introduces steric bulk, which may reduce off-target interactions compared to planar aryl substituents (e.g., 4-chlorophenyl in ). However, this could also limit penetration into hydrophobic binding pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
